molecular formula C13H18BrNO2 B3121526 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline CAS No. 288295-83-0

3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline

Cat. No.: B3121526
CAS No.: 288295-83-0
M. Wt: 300.19 g/mol
InChI Key: APOIFUDCOFYIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline (CAS: 288295-83-0, MFCD26394147) is a brominated aromatic compound featuring a tert-butoxycarbonyl (BOC)-protected amine and an ethyl group on the aniline nitrogen. This compound is widely utilized in organic synthesis as a protected aniline intermediate, enabling selective reactivity in cross-coupling reactions or pharmaceutical precursor synthesis. Its purity is reported as 96% in commercial supplies, reflecting its suitability for research and industrial applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-bromophenyl)-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-5-15(12(16)17-13(2,3)4)11-8-6-7-10(14)9-11/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOIFUDCOFYIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline typically involves the following steps:

    Bromination of Aniline: Aniline is first brominated to introduce a bromine atom at the third position of the aromatic ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Protection of the Amino Group: The amino group of the brominated aniline is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This reaction is typically carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

    Ethylation: Finally, the protected brominated aniline is ethylated using ethyl iodide (EtI) or ethyl bromide (EtBr) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline can undergo nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting group.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are commonly used in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or methanol (MeOH).

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used in the substitution reaction.

    Deprotected Amine: N-ethylaniline after removal of the Boc group.

Scientific Research Applications

Chemistry: 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. The Boc protecting group allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules with biological activity.

Industry: The compound is used in the agrochemical industry for the synthesis of herbicides, insecticides, and fungicides. Its reactivity and stability make it a valuable intermediate in the production of various active ingredients.

Mechanism of Action

The mechanism of action of 3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions and allowing for selective transformations.

Comparison with Similar Compounds

Positional Isomers and Substituent Variations

Key analogs from the same chemical family include:

Compound Name CAS Number Purity Substituent Position/Structure Key Functional Groups
3-Bromo-N-BOC-N-ethylaniline (Target) 288295-83-0 96% Bromine at C3, BOC and ethyl on N BOC-protected amine, bromoarene
1-Bromo-4-tert-butoxybenzene (OT-0930) 60876-70-2 97% Bromine at C1, tert-butoxy at C4 Bromoarene, ether
1-Bromo-2-[(tert-butoxy)methyl]benzene (YF-3057) 137395-70-1 95% Bromine at C1, tert-butoxymethyl at C2 Bromoarene, ether-methylene
5-Bromo-2-(tert-butoxy)pyrimidine (PY-1152) 121487-13-6 95% Bromine at C5, tert-butoxy on pyrimidine Bromoheterocycle, ether

Structural Insights :

  • Positional Isomerism : The target compound’s bromine at C3 distinguishes it from analogs like OT-0930 (bromine at C1), which may exhibit differing electronic and steric profiles in reactions such as Suzuki-Miyaura couplings .
  • Functional Group Impact : The BOC-ethylamine group in the target compound enhances nitrogen stability against electrophilic attacks compared to simpler ethers (e.g., OT-0930) or methylene-linked tert-butoxy groups (YF-3057) .

Comparison with Non-BOC-Protected Amines

3-Bromo-N-ethylaniline Hydrochloride (CAS: 1170521-43-3):

  • Structure : Lacks the BOC group, leaving the amine as a hydrochloride salt.
  • Reactivity : The free amine (when deprotected) is more nucleophilic but prone to oxidation, limiting its utility in multi-step syntheses. In contrast, the BOC-protected derivative offers controlled deprotection and compatibility with acidic conditions .
  • Solubility : The hydrochloride form is polar and water-soluble, whereas the BOC-protected analog is more lipophilic, favoring organic-phase reactions .

Amino Acid Derivatives with BOC Protection

N-BOC-3-Bromo-DL-Phenylalanine (CAS: 82278-95-3):

  • Structure : Features a BOC-protected amine and a carboxylic acid group on a phenylalanine backbone.
  • Applications : Primarily used in peptide synthesis, where the carboxylic acid enables amide bond formation. The target compound, lacking this group, is better suited for aryl coupling or as a building block in small-molecule drugs .
  • Purity : Reported at ≥98%, suggesting stringent purification protocols compared to the target compound’s 96% .

Stereochemical Variants

(R)-N-BOC-3-Bromo-β-Phenylalanine (Synonyms in ):

  • Chirality: The R-configuration introduces stereoselectivity in drug synthesis, unlike the non-chiral target compound.
  • Reactivity: The β-phenylalanine structure directs reactivity toward β-amino acid applications, contrasting with the aniline-based target’s role in aryl amine chemistry .

Key Research Findings

  • Stability : BOC protection in the target compound prevents undesired side reactions (e.g., amine alkylation) common in unprotected analogs like 3-bromo-N-ethylaniline hydrochloride .
  • Synthetic Utility : The tert-butoxy group in pyrimidine analogs (e.g., PY-1152) enhances solubility in polar aprotic solvents, whereas the target compound’s BOC-ethylamine group balances lipophilicity and stability .
  • Purity Trends: Amino acid derivatives (e.g., N-BOC-3-bromo-DL-phenylalanine) often achieve higher purity (≥98%) due to crystallization advantages, while bromoarenes like the target compound may require chromatographic purification .

Q & A

Q. Table 1: Synthesis Protocol

StepReagents/ConditionsPurposeReference
1(Boc)₂O, DMAP, DCMAmine protection
2Br₂, AcOH, 0–5°CRegioselective bromination

Basic: How is this compound characterized for structural confirmation?

Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.4 ppm), tert-butyl groups (δ 1.4 ppm, singlet), and carbonyl signals (δ 155–160 ppm) .
  • IR Spectroscopy: Absence of N-H stretches (due to Boc protection) and presence of C=O stretches (~1700 cm⁻¹) confirm successful protection .
  • HPLC: Assess purity (>98%) with a retention time of ~12.3 min under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. Table 2: Key Characterization Data

TechniqueDiagnostic Peaks/ObservationsReference
¹H NMRδ 1.4 (tert-butyl), δ 7.2–7.4 (aromatic)
IR1700 cm⁻¹ (C=O stretch)
HPLCRetention time: 12.3 min

Advanced: How do steric and electronic effects influence the regioselectivity of bromination in this compound?

Answer:
The ethyl and Boc groups alter the aromatic ring’s electron density:

  • Electronic Effects: The Boc group is electron-withdrawing, making the ring less reactive. However, the ethylamine moiety (electron-donating via resonance) directs bromination to the meta position relative to the ethyl group .
  • Steric Effects: The bulky tert-butoxycarbonyl group hinders ortho substitution, favoring meta selectivity. Computational studies (e.g., DFT) can model charge distribution to validate this .

Advanced: What are the stability considerations for storing this compound?

Answer:

  • Acid Sensitivity: The Boc group is labile under acidic conditions (e.g., TFA, HCl). Store in neutral, anhydrous environments at 2–8°C .
  • Light Sensitivity: Bromine’s susceptibility to photolytic cleavage necessitates amber glassware or opaque containers .
  • Stabilizers: Add antioxidants like BHT (0.1% w/w) to prevent oxidative degradation .

Advanced: How can researchers resolve contradictions in reported synthetic yields or by-products?

Answer:

  • Method Optimization: Varying bromination agents (e.g., NBS vs. Br₂) or solvents (AcOH vs. DMF) impacts yield and purity. Compare reaction conditions across studies .
  • By-Product Analysis: Use LC-MS to identify impurities (e.g., di-brominated derivatives or deprotected amines). Adjust stoichiometry (e.g., limit Br₂ to 1.1 eq.) to suppress side reactions .
  • Cross-Validation: Replicate protocols from independent sources and validate results via NMR/HPLC .

Q. Table 3: Contradiction Resolution Workflow

IssueResolution StrategyReference
Low yieldOptimize Br₂ stoichiometry
Di-brominated by-productUse NBS instead of Br₂
Deprotection artifactsNeutralize post-synthesis pH

Advanced: What role does this compound play in synthesizing complex organic targets?

Answer:
It serves as a versatile intermediate in:

  • Pharmaceuticals: Suzuki-Miyaura coupling with boronic acids to install aryl groups at the bromine site .
  • Agrochemicals: Nucleophilic substitution (e.g., with thiols or amines) to generate functionalized anilines .

Example Reaction:
this compound + Pd(PPh₃)₄ + Arylboronic acid → Biaryl derivative (post Boc deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline
Reactant of Route 2
Reactant of Route 2
3-Bromo-N-tert-butoxycarbonyl-N-ethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.